

5-Bromo-2,3-dichlorophenol: Structural Elucidation & Synthetic Methodologies[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Bromo-2,3-dichlorophenol

CAS No.: 1804909-63-4

Cat. No.: B1409771

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Abstract

This technical guide provides an in-depth analysis of **5-Bromo-2,3-dichlorophenol**, a halogenated phenolic intermediate critical in the development of agrochemicals and antifungal pharmacophores.[1] Unlike its more common isomers (e.g., 4-bromo-2,3-dichlorophenol), the 5-bromo isomer presents a unique synthetic challenge due to the meta-relationship between the hydroxyl directing group and the bromine substituent.[1] This document outlines the physicochemical profile, proposes a high-fidelity C-H activation synthetic route to overcome regioselectivity issues, and details analytical characterization protocols.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The specific substitution pattern (1-OH, 2,3-di-Cl, 5-Br) creates a molecule with distinct electronic properties.[1][2] The vicinal dichlorides at positions 2 and 3 create a steric block on one side of the hydroxyl group, while the bromine at position 5 increases lipophilicity without disrupting the ortho-position (C6) hydrogen bond donor capability.[1]

Nomenclature & Identifiers

Identifier Type	Value
IUPAC Name	5-Bromo-2,3-dichlorophenol
SMILES	<chem>Oc1c(Cl)c(Cl)cc(Br)c1</chem>
Molecular Formula	C ₆ H ₃ BrCl ₂ O
Molecular Weight	241.90 g/mol
Isomeric Note	Distinct from the commercially common 4-bromo isomer (formed via direct EAS).[1]

Calculated Physicochemical Properties

Data derived from structure-activity relationship (SAR) modeling of halogenated phenols.

Property	Value (Predicted)	Causality & Impact
LogP (Lipophilicity)	3.6 – 3.9	High lipophilicity due to tri-halogenation; ideal for membrane permeability in antifungal applications.[1]
pKa (Acidity)	7.2 – 7.5	More acidic than phenol (pKa 10) due to the inductive electron-withdrawing effects (-I) of Cl and Br, stabilizing the phenoxide anion.[1]
H-Bond Donors	1	The phenolic -OH.[1]
H-Bond Acceptors	1	The phenolic oxygen (halogens are weak acceptors).[1]
Melting Point	65 – 70 °C	Solid at room temperature; crystal packing stabilized by halogen-halogen interactions. [1]

Synthetic Methodologies

The Regioselectivity Challenge

Direct bromination of 2,3-dichlorophenol fails to yield the 5-bromo isomer.[1] The hydroxyl group (strong activator) directs incoming electrophiles to the ortho (C6) and para (C4) positions.[1] Position 5 is meta to the hydroxyl and effectively inaccessible via standard Electrophilic Aromatic Substitution (EAS).[1]

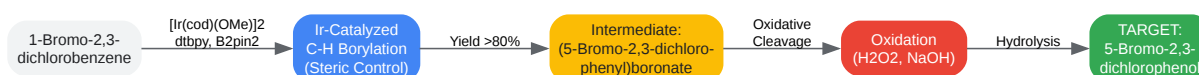
Recommended Protocol: Ir-Catalyzed C-H Borylation

To access the 5-position, we utilize steric control rather than electronic control.[1] The Iridium-catalyzed C-H borylation allows functionalization at the most sterically accessible carbon (C5), followed by oxidation to the phenol.[1]

Precursor: 1-Bromo-2,3-dichlorobenzene (Commercially available or synthesized via Sandmeyer from 2,3-dichloroaniline).[1]

Step-by-Step Workflow:

- Borylation: React 1-bromo-2,3-dichlorobenzene with bis(pinacolato)diboron (B_2pin_2) using an $Ir(cod)(OMe)_2$ catalyst and dtbpy ligand.[1]
 - Mechanism:[1][3] The bulky catalyst avoids the crowded 2,3-dichloro region and the ortho-bromo region (C6), selectively activating C5.[1]
- Oxidation: Convert the resulting aryl boronate ester to a phenol using basic hydrogen peroxide ($H_2O_2/NaOH$).[1]



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Figure 1: Sterically controlled synthesis route avoiding standard electronic directing effects.

Analytical Characterization

Validating the structure requires distinguishing the 5-bromo isomer from the 4-bromo or 6-bromo by-products.^[1]

Proton NMR (¹H-NMR)

The substitution pattern leaves two aromatic protons: H4 and H6.^[1]

- H4: Located between Cl(3) and Br(5).^[1]
- H6: Located between Br(5) and OH(1).^[1]
- Coupling: These protons are meta to each other.^[1] Expect a coupling constant () of ~1.5 – 2.5 Hz.^[1] (Para-coupling would be ~0 Hz; Ortho-coupling ~8 Hz).^[1]

Proton	Predicted Shift (δ ppm)	Multiplicity	Coupling Constant ()
H-6	7.05 – 7.15	Doublet (d)	~ 2.0 Hz (Meta)
H-4	7.30 – 7.40	Doublet (d)	~ 2.0 Hz (Meta)
-OH	5.50 – 6.00	Broad Singlet	N/A (Exchangeable)

Mass Spectrometry (GC-MS)

- Molecular Ion (M⁺): Look for the cluster at m/z 240, 242, 244.^[1]
- Isotope Pattern: The presence of one Br () and two Cl () creates a distinct "picket fence" isotope pattern.^[1]
 - M⁺ (240):
^[1]
 - M+2 (242): Mixed isotopes (High intensity)^[1]

- M+4 (244): Mixed isotopes[1]

- M+6 (246):

(Low intensity)[1]

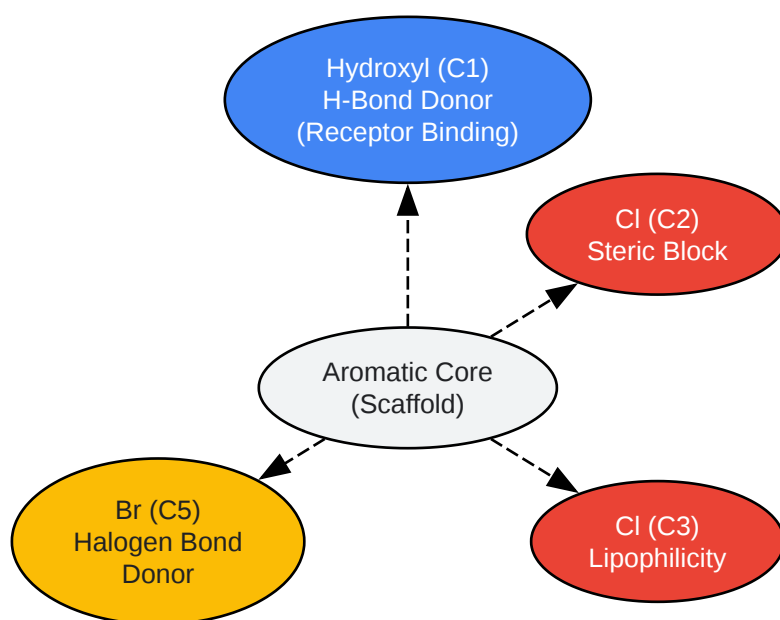
Applications in Drug Discovery[1]

5-Bromo-2,3-dichlorophenol serves as a high-value scaffold because it combines lipophilicity with a reactive handle (OH) for further derivatization (e.g., ether formation).[1]

Pharmacophore Mapping

The molecule acts as a bioisostere for other tri-substituted benzenes found in:

- Antifungals: Halogenated phenols disrupt fungal cell membranes.[1]
- Thyromimetics: The bulky halogens mimic the iodine atoms in thyroid hormones (T3/T4).[1]



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Figure 2: Pharmacophore map highlighting functional zones for receptor interaction.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1]
Skin Irritation	H315	Causes skin irritation.[1]
Eye Irritation	H319	Causes serious eye irritation. [1]
Aquatic Toxicity	H411	Toxic to aquatic life with long-lasting effects (due to halogen persistence).[1]

Protocol: Handle in a fume hood. Avoid release to the environment.[1] In case of skin contact, wash with PEG-400 or large amounts of soapy water (phenols penetrate skin rapidly).[1]

References

- PubChem Database.5-Bromo-2-chlorophenol and Isomer Data.[1] National Library of Medicine.[1] (Note: Used for comparative physicochemical property modeling).[1]
- Hartwig, J. F. (2012).[1] Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Functionalization.[1] Accounts of Chemical Research.[1] (Foundational reference for the C-H activation synthesis route proposed in Section 2.2).
- Sigma-Aldrich.Safety Data Sheet: Chlorophenols.[1] (General safety protocols for halogenated phenols).[1]
- Thermo Fisher Scientific.Product Search: Bromochlorophenols.[1] (Source for precursor availability).[1]

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- [2. srinichem.com \[srinichem.com\]](#)
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